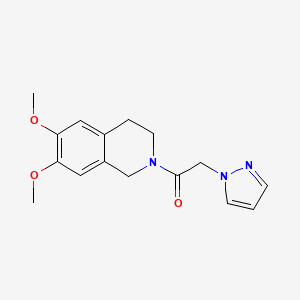

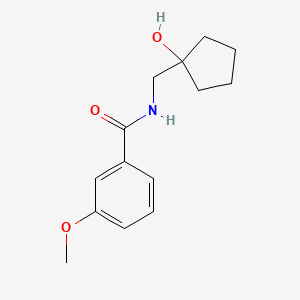

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

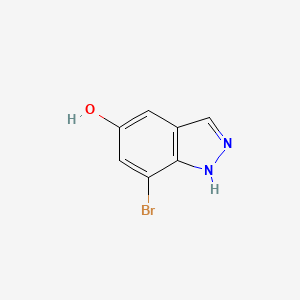

“N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzamide” is a complex organic compound. It contains a cyclopentyl group (a five-membered carbon ring), a benzamide group (a benzene ring attached to a carboxamide), and methoxy group (an oxygen atom bonded to a methyl group). These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .

Molecular Structure Analysis

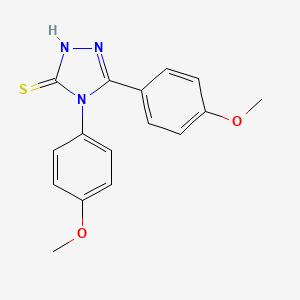

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of polar groups like the benzamide and methoxy groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzamide group could participate in hydrolysis or reduction reactions, and the methoxy group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it more soluble in polar solvents .科学的研究の応用

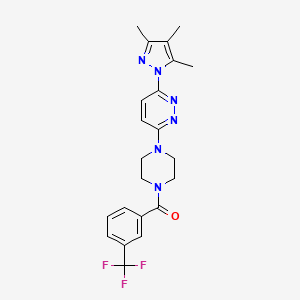

Antibacterial Applications

One area of application involves the synthesis and characterization of potent inhibitors targeting bacterial cell division proteins. For instance, derivatives of 3-methoxybenzamide have shown potential as potent antistaphylococcal compounds. Researchers have identified analogues with improved pharmaceutical properties, indicating a promising avenue for developing new antibacterial agents with enhanced efficacy and drug-like characteristics (Haydon et al., 2010).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, research has focused on developing efficient methods for directed C-H bond activation. For example, Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides demonstrates a practical and high-yielding process. This process involves the use of the N-O bond as an internal oxidant, showcasing a versatile approach for the selective formation of valuable chemical structures (Rakshit et al., 2011).

Environmental and Analytical Chemistry

N-methoxybenzamide derivatives have been employed in the development of sensitive analytical methods for detecting environmental phenols in human milk. This highlights their application in environmental monitoring and human health risk assessment. A unique method involving online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) demonstrates the capability to measure low concentrations of various compounds, reflecting the compound's utility in analytical chemistry (Ye et al., 2008).

Neurological Research

Research into potential neuroleptic agents has included the synthesis and pharmacological evaluation of salicylamide derivatives. These studies aim to explore the antidopaminergic properties of these compounds, potentially leading to the development of new treatments for neurological disorders. The focus on compounds like raclopride (a salicylamide derivative) emphasizes the interest in understanding the biochemical mechanisms underlying their pharmacological effects (de Paulis et al., 1986).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)13(16)15-10-14(17)7-2-3-8-14/h4-6,9,17H,2-3,7-8,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROQUERKJHLVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)

![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2835799.png)